ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[5-[(4-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-21-14(19)8-12-16-13(18-17-12)9-15-10-4-6-11(20-2)7-5-10/h4-7,15H,3,8-9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPFTBGWZUDZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate typically involves a multi-step process. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the ethyl ester group. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of a methoxyphenylamine derivative, which is reacted with the triazole intermediate.
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and anticancer activities.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of polymers and materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of enzymes like acetylcholinesterase or xanthine oxidase, leading to therapeutic effects . The triazole ring is known to form strong interactions with biological targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the 4H-1,2,4-triazole core but differ in substituents, leading to distinct properties:
Key Observations:
- Substituent Impact: Bioactivity: The 4-methoxyphenyl group in the target compound may enhance antifungal/antibiotic activity compared to halogenated (e.g., bromo, chloro) or nitro-substituted analogues . Solubility: Sodium salts (e.g., 1j) exhibit higher aqueous solubility than neutral esters .
Key Findings:
Biological Activity
Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities, and an ethyl acetate moiety. The synthesis typically involves multi-step organic reactions, including cyclization to form the triazole ring and subsequent modifications to introduce the methoxyphenyl group.
Key Synthetic Steps:
- Formation of Triazole Ring: Utilizes hydrazine derivatives in cyclization reactions.
- Introduction of Methoxyphenyl Group: Achieved through nucleophilic substitution.
- Attachment of Ethyl Acetate: Often involves esterification reactions.
Anticancer Properties
Research has indicated that compounds containing triazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated that derivatives of triazole compounds can inhibit cell proliferation effectively.
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| This compound | HEK293 | 45.72% |
| Another Triazole Derivative | HEK293 | 33.07% |
These findings suggest that the compound may exert its effects through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membrane integrity.
Antimicrobial Efficacy:
- Tested Strains: E. coli, S. aureus
- Method: Inhibition zone measurement using agar diffusion methods.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways by binding to active sites or allosteric sites.
- Receptor Modulation: Potential modulation of receptor activities related to cell signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological effects of triazole derivatives similar to this compound:
- A study published in the Journal of Pharmaceutical Sciences highlighted the synthesis and evaluation of various triazole compounds for their anticancer properties, noting significant cytotoxicity against multiple cancer lines .
- Another research article focused on the antimicrobial activity of triazole derivatives against pathogenic bacteria, demonstrating their potential as effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
